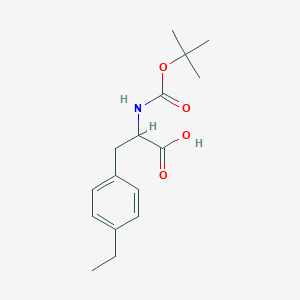

N-Boc-4-ethyl-DL-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-4-Ethyl-DL-Phenylalanin ist ein Derivat von Phenylalanin, einer essentiellen Aminosäure. Die Verbindung zeichnet sich durch das Vorhandensein einer tert-Butoxycarbonyl (Boc)-Schutzgruppe aus, die an der Aminogruppe von 4-Ethyl-DL-Phenylalanin gebunden ist. Diese Modifikation erhöht die Stabilität der Verbindung und macht sie für verschiedene synthetische und Forschungsanwendungen nützlich.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Boc-4-Ethyl-DL-Phenylalanin beinhaltet typischerweise die Schutzgruppe der Aminogruppe von 4-Ethyl-DL-Phenylalanin mit einer Boc-Gruppe. Ein übliches Verfahren beinhaltet die Reaktion von 4-Ethyl-DL-Phenylalanin mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Natriumhydroxid oder Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Boc-4-Ethyl-DL-Phenylalanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Boc-4-Ethyl-DL-Phenylalanin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Boc-Gruppe kann unter sauren Bedingungen selektiv entfernt werden, was eine weitere Funktionalisierung der Aminogruppe ermöglicht.

Oxidation und Reduktion: Die Ethylgruppe am Phenylring kann oxidiert werden, um entsprechende Alkohole oder Carbonsäuren zu bilden.

Kopplungsreaktionen: Die Verbindung kann an Peptidkopplungsreaktionen teilnehmen und Amidbindungen mit anderen Aminosäuren oder Peptiden bilden.

Häufige Reagenzien und Bedingungen

Saure Bedingungen: Trifluoressigsäure (TFA) wird üblicherweise verwendet, um die Boc-Schutzgruppe zu entfernen.

Oxidationsmittel: Kaliumpermanganat oder Chromtrioxid können für Oxidationsreaktionen verwendet werden.

Kopplungsreagenzien: Carbodiimide wie EDC oder DCC werden für Peptidkopplungsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Entschützte Aminosäure: Die Entfernung der Boc-Gruppe ergibt 4-Ethyl-DL-Phenylalanin.

Oxidierte Derivate: Die Oxidation der Ethylgruppe kann 4-Hydroxy- oder 4-Carboxyderivate erzeugen.

Peptidkonjugate: Kopplungsreaktionen führen zur Bildung von Peptiden oder Peptidderivaten.

Wissenschaftliche Forschungsanwendungen

N-Boc-4-Ethyl-DL-Phenylalanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle und Peptide verwendet.

Biologie: Dient als Vorläufer bei der Untersuchung von Enzym-Substrat-Interaktionen und Proteinsynthese.

Wirkmechanismus

Der Wirkmechanismus von N-Boc-4-Ethyl-DL-Phenylalanin beinhaltet hauptsächlich seine Rolle als geschütztes Aminosäurederivat. Die Boc-Gruppe schützt die Aminogruppe vor unerwünschten Reaktionen während synthetischer Prozesse. Nach Entfernung der Boc-Gruppe kann die freie Aminogruppe an verschiedenen biochemischen Reaktionen teilnehmen, einschließlich Peptidbindungsbildung und Enzymkatalyse .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-4-ethyl-DL-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Oxidation and Reduction: The ethyl group on the phenyl ring can be oxidized to form corresponding alcohols or carboxylic acids.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Coupling Reagents: Carbodiimides such as EDC or DCC are used for peptide coupling reactions.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields 4-ethyl-DL-phenylalanine.

Oxidized Derivatives: Oxidation of the ethyl group can produce 4-hydroxy or 4-carboxy derivatives.

Peptide Conjugates: Coupling reactions result in the formation of peptides or peptide derivatives.

Wissenschaftliche Forschungsanwendungen

N-Boc-4-ethyl-DL-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Serves as a precursor in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.

Wirkmechanismus

The mechanism of action of N-Boc-4-ethyl-DL-phenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

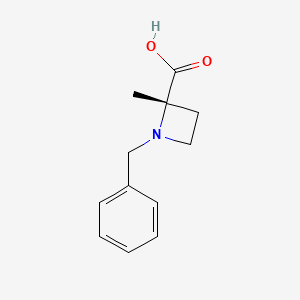

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

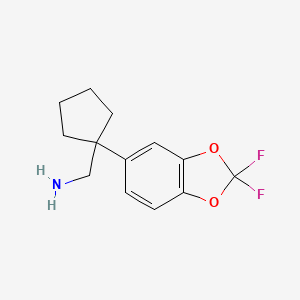

N-Boc-4-Iod-L-Phenylalanin: Ähnlich in der Struktur, enthält aber ein Jodatom anstelle einer Ethylgruppe.

N-Boc-DL-Phenylalanin: Fehlt die Ethylgruppe am Phenylring.

N-Boc-4-Nitro-L-Phenylalanin: Enthält eine Nitrogruppe anstelle einer Ethylgruppe.

Einzigartigkeit

N-Boc-4-Ethyl-DL-Phenylalanin ist aufgrund des Vorhandenseins der Ethylgruppe am Phenylring einzigartig, was seine Reaktivität und Interaktionen mit anderen Molekülen beeinflussen kann. Dieses strukturelle Merkmal kann bei der Entwicklung neuer Verbindungen mit spezifischen biologischen Aktivitäten genutzt werden .

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBBFXLHABOKHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12277244.png)

![tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12277267.png)

![[3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12277273.png)

![Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate](/img/structure/B12277282.png)

![2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine](/img/structure/B12277285.png)

![2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12277286.png)

![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12277318.png)